molecular formula C14H9F3O2 B6302227 4-(Trifluoromethoxy)benzophenone CAS No. 41830-97-1

4-(Trifluoromethoxy)benzophenone

Cat. No. B6302227
CAS RN: 41830-97-1
M. Wt: 266.21 g/mol
InChI Key: STOWCRIOPXSHIW-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzophenone, also known as 4-(CF3O)benzophenone, is a synthetic organic compound that has been used in a wide range of scientific applications. It is a colorless crystalline solid with a melting point of 63 to 65 °C and a boiling point of 230 to 232 °C. This compound is a versatile reagent that has been used in a variety of organic synthesis reactions, as well as in the production of pharmaceuticals and other compounds. It is also an important intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.

Scientific Research Applications

4-(Trifluoromethoxy)benzophenone(Trifluoromethoxy)benzophenone has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, dyes, and agrochemicals. It has also been used in the synthesis of organometallic compounds, as well as in the synthesis of polymers. Additionally, it has been used as a catalyst in the synthesis of polymers, and as a precursor for the synthesis of other compounds.

Mechanism of Action

4-(Trifluoromethoxy)benzophenone(Trifluoromethoxy)benzophenone is an electron-rich compound that can act as a Lewis acid. It can also act as a nucleophile, which means that it can donate electrons to form a new bond. This compound can also act as a catalyst, which means that it can accelerate the rate of a reaction without being consumed in the reaction.
Biochemical and Physiological Effects
4-(Trifluoromethoxy)benzophenone(Trifluoromethoxy)benzophenone is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on human health.

Advantages and Limitations for Lab Experiments

4-(Trifluoromethoxy)benzophenone(Trifluoromethoxy)benzophenone is a useful reagent in the laboratory. It is relatively stable and can be stored for extended periods of time. It is also relatively easy to handle, as it is a colorless crystalline solid. However, it is also a relatively expensive reagent, and it can react with certain compounds, such as acids, to form potentially hazardous products.

Future Directions

There are a number of potential future directions for 4-(Trifluoromethoxy)benzophenone(Trifluoromethoxy)benzophenone. It could be used as a catalyst in the synthesis of polymers, and as a precursor for the synthesis of other compounds. It could also be used as a reagent in the synthesis of pharmaceuticals, dyes, and agrochemicals. Additionally, it could be used in the synthesis of organometallic compounds, and as a catalyst in the synthesis of polymers. Finally, it could be studied further to determine its potential biochemical and physiological effects.

Synthesis Methods

4-(Trifluoromethoxy)benzophenone(Trifluoromethoxy)benzophenone is typically synthesized via the Williamson ether synthesis reaction. This reaction involves the reaction of a primary alcohol with an alkyl halide. In this reaction, the alkyl halide is typically a trifluoromethoxybenzoyl chloride, which is then reacted with a primary alcohol to yield 4-(Trifluoromethoxy)benzophenone(trifluoromethoxy)benzophenone. Other methods of synthesis include the Vilsmeier-Haack reaction, the Wittig reaction, and the Curtius rearrangement.

properties

IUPAC Name

phenyl-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)19-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOWCRIOPXSHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)benzophenone

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